molecular formula C30H29N3O3 B11669080 4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide

4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide

Cat. No.: B11669080
M. Wt: 479.6 g/mol
InChI Key: LEEXEHRIITVOSE-AJBULDERSA-N
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Description

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Naphthalene Moiety: This step involves the reaction of a naphthalene derivative with a suitable electrophile.

    Formation of the Benzohydrazide Group: The final step involves the condensation of the intermediate with a benzohydrazide derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the naphthalene moiety.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and naphthalene moiety may play crucial roles in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-{4-[(PHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE
  • 4-[(PIPERIDIN-4-YL)METHYL]-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

The uniqueness of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE lies in its combination of a morpholine ring and a naphthalene moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C30H29N3O3/c34-30(27-11-5-24(6-12-27)21-33-15-17-35-18-16-33)32-31-20-23-8-13-29(14-9-23)36-22-25-7-10-26-3-1-2-4-28(26)19-25/h1-14,19-20H,15-18,21-22H2,(H,32,34)/b31-20+

InChI Key

LEEXEHRIITVOSE-AJBULDERSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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